molecular formula C6H8N4O2 B2733250 2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid CAS No. 1010421-51-8

2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid

Cat. No.: B2733250
CAS No.: 1010421-51-8
M. Wt: 168.156
InChI Key: YDMSSGUAMXYSSA-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid is a chemical compound with the molecular formula C6H8N4O2 and a molecular weight of 168.16 g/mol It is characterized by the presence of a cyclopropyl group attached to a tetrazole ring, which is further connected to an acetic acid moiety

Preparation Methods

The synthesis of 2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.

    Acetic Acid Attachment:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing it to bind to active sites and modulate the activity of the target. This interaction can lead to various downstream effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

2-(5-Cyclopropyl-2H-1,2,3,4-tetrazol-2-YL)acetic acid can be compared with other tetrazole-containing compounds, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-cyclopropyltetrazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-5(12)3-10-8-6(7-9-10)4-1-2-4/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMSSGUAMXYSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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